EGFR T790M/C797S Double Mutant Inhibition
The 1-(2-fluorophenyl)-1H-pyrazol-3-amine core, when incorporated into a specific kinase inhibitor series, demonstrates potent inhibition of the clinically challenging EGFR T790M/C797S double mutant with an IC50 of 5.70 nM [1]. This value is derived from a homogeneous time-resolved fluorescence (HTRF) assay in the presence of ATP. In contrast, the non-fluorinated phenyl analog (1-phenyl-1H-pyrazol-3-amine) or the unsubstituted pyrazole core (3-amino-1H-pyrazole) typically yield derivatives with significantly higher IC50 values (>100 nM) against this resistant mutant in comparable assay formats, due to weaker hydrophobic contacts in the back pocket and less favorable hinge-binding geometry [2].
| Evidence Dimension | Inhibition of EGFR T790M/C797S Double Mutant (IC50) |
|---|---|
| Target Compound Data | 5.70 nM (for a derivative bearing the 1-(2-fluorophenyl)-1H-pyrazol-3-amine core) |
| Comparator Or Baseline | Derivatives of 1-phenyl-1H-pyrazol-3-amine or 3-amino-1H-pyrazole (baseline: >100 nM in similar assays for resistant mutants) |
| Quantified Difference | >17-fold improvement in potency for the target compound derivative |
| Conditions | HTRF assay, presence of ATP, EGFR T790M/C797S double mutant (unknown origin) |
Why This Matters
This nanomolar potency against a key resistance mutation justifies procurement of the 2-fluorophenyl core for projects targeting osimertinib-resistant NSCLC, where non-fluorinated or unsubstituted pyrazole cores are likely to fail in lead optimization.
- [1] BindingDB. BDBM50585297. Affinity Data: IC50 5.70 nM for EGFR T790M/C797S double mutant. View Source
- [2] Said, R.B. et al. Evaluation of a new series of pyrazole derivatives as potent EGFR inhibitory activity: QSAR modeling using quantum-chemical descriptors. J. Mol. Struct. 2021, 1245, 131018. View Source
